molecular formula C14H14INO B14152844 2-[(E)-2-(3-Hydroxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide CAS No. 28673-01-0

2-[(E)-2-(3-Hydroxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide

Cat. No.: B14152844
CAS No.: 28673-01-0
M. Wt: 339.17 g/mol
InChI Key: GMAJSHGCHVHKLV-HRNDJLQDSA-N
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Description

2-[(E)-2-(3-Hydroxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide is a chemical compound with the molecular formula C14H14INO. . This compound is characterized by the presence of a pyridinium ion substituted with a hydroxyphenyl group and an ethenyl linkage, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(3-Hydroxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide typically involves the reaction of 3-hydroxybenzaldehyde with 1-methylpyridinium iodide under basic conditions. The reaction proceeds through a condensation mechanism, forming the ethenyl linkage between the hydroxyphenyl and pyridinium moieties .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(3-Hydroxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(E)-2-(3-Hydroxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-2-(3-Hydroxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the pyridinium ion can engage in electrostatic interactions with negatively charged biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-2-(3-Hydroxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide is unique due to the specific positioning of the hydroxy group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .

Properties

CAS No.

28673-01-0

Molecular Formula

C14H14INO

Molecular Weight

339.17 g/mol

IUPAC Name

3-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide

InChI

InChI=1S/C14H13NO.HI/c1-15-10-3-2-6-13(15)9-8-12-5-4-7-14(16)11-12;/h2-11H,1H3;1H/b9-8+;

InChI Key

GMAJSHGCHVHKLV-HRNDJLQDSA-N

Isomeric SMILES

C[N+]1=CC=CC=C1/C=C/C2=CC(=CC=C2)O.[I-]

Canonical SMILES

C[N+]1=CC=CC=C1C=CC2=CC(=CC=C2)O.[I-]

Origin of Product

United States

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